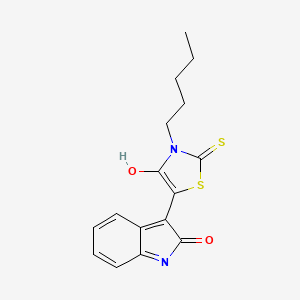![molecular formula C14H19Cl3N2O B15079695 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B15079695.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide typically involves the reaction of tert-butylamine with 2,2,2-trichloroethyl chloroformate, followed by the addition of phenylacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, appropriate solvents, and the use of catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in the formation of new compounds with different substituents .
Aplicaciones Científicas De Investigación
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its effects and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and trichloroethyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(tert-butylamino)-2,2,2-trichloroethyl)-2-methylbenzamide
- N-(1-(tert-butylamino)-2,2,2-trichloroethyl)-3-methylbenzamide
- N-(1-(tert-butylamino)-2,2,2-trichloroethyl)dodecanamide
Uniqueness
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide stands out due to its specific combination of functional groups, which impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19Cl3N2O |
|---|---|
Peso molecular |
337.7 g/mol |
Nombre IUPAC |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-13(2,3)19-12(14(15,16)17)18-11(20)9-10-7-5-4-6-8-10/h4-8,12,19H,9H2,1-3H3,(H,18,20) |
Clave InChI |
KEBWQOKEYWRUAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15079615.png)

![3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079630.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15079635.png)
![Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079643.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B15079648.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)
![5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079656.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide](/img/structure/B15079669.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15079687.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079699.png)
![4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol](/img/structure/B15079711.png)
